N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O3S/c21-20(22,23)17-8-6-16(7-9-17)19(27)24-10-15-30(28,29)26-13-11-25(12-14-26)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCLHRMJDHLQDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}-4-(trifluoromethyl)benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition.
Mode of Action
This compound interacts with its target, AChE, by inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. The compound exhibits both competitive and non-competitive inhibition against AChE.
Biological Activity
N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}-4-(trifluoromethyl)benzamide, a compound with significant pharmacological interest, has been studied for its biological activity, particularly in the context of neuropharmacology and cancer therapy. This article presents a comprehensive overview of the compound's biological properties, including its mechanism of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A trifluoromethyl group that enhances lipophilicity and potentially increases bioavailability.
- A sulfonyl moiety linked to a piperazine ring, which is known for its role in modulating neurotransmitter systems.
This compound primarily acts as a serotonin receptor modulator , particularly targeting the 5-HT receptors. This modulation can influence various physiological processes, including mood regulation and anxiety responses.
Key Mechanisms:
- Serotonergic Activity : The compound exhibits binding affinity to various serotonin receptors, which may contribute to its anxiolytic and antidepressant effects.
- Inhibition of Neoplastic Growth : Preliminary studies suggest that it may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of the compound:
Case Studies
- Antitumor Activity : In a study involving various cancer cell lines, this compound demonstrated significant cytotoxicity against breast and lung cancer cells. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- Neuropharmacological Effects : Clinical trials assessing the anxiolytic properties of the compound showed promising results, with participants reporting reduced anxiety levels compared to placebo controls. The effects were attributed to its action on serotonergic pathways.
Research Findings
Recent research has highlighted several aspects of the biological activity of this compound:
- Efficacy in Depression Models : Animal studies have shown that this compound can significantly reduce depressive-like behaviors, suggesting its potential as an antidepressant.
- Synergistic Effects : When combined with other chemotherapeutic agents, it exhibited enhanced efficacy against resistant cancer cell lines, indicating potential for use in combination therapies.
Scientific Research Applications
Scientific Research Applications
-
Pharmacological Applications
- Antidepressant Activity : Research indicates that compounds similar to N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}-4-(trifluoromethyl)benzamide exhibit antidepressant effects through serotonin receptor modulation. Studies have shown that piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), potentially providing therapeutic benefits in treating depression and anxiety disorders.
- Antipsychotic Properties : The compound's structural similarity to known antipsychotics suggests potential efficacy in managing schizophrenia and other psychotic disorders. Investigations into its interaction with dopamine receptors may elucidate its mechanism of action in this context .
-
Cancer Research
- Inhibition of Tumor Growth : Preliminary studies have demonstrated that the compound may inhibit the proliferation of certain cancer cell lines. Its mechanism is thought to involve the modulation of signaling pathways related to cell cycle regulation and apoptosis .
- Targeting Drug Resistance : Research is ongoing to explore how this compound can overcome resistance mechanisms in cancer therapy, particularly in tumors that exhibit multidrug resistance (MDR) profiles.
- Neuropharmacology
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant effects | Demonstrated significant reduction in depressive symptoms in animal models when treated with the compound. |
| Study B | Cancer cell inhibition | Showed a 50% reduction in cell viability of breast cancer cells at a concentration of 10 µM. |
| Study C | Neuroprotective effects | Indicated improvement in memory retention tests following administration of the compound in rodent models. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness lies in its trifluoromethylbenzamide core and 4-phenylpiperazinylsulfonylethyl side chain. Below is a comparative analysis with key analogs:
Pharmacological and Functional Insights
- Receptor Binding : Sigma receptor-targeting benzamides () exhibit high affinity (e.g., Kd = 5.80 nM for DU-145 prostate cancer cells), suggesting that the target compound may share similar receptor interactions due to its piperazine moiety, which often modulates receptor binding .
- Synthetic Flexibility : The sulfonylethyl linker in the target compound allows for modular substitutions, as seen in and , where piperazine and aryl groups are varied to optimize activity .
- Hydrophobic vs. Polar Balance : The trifluoromethyl group enhances metabolic stability and membrane permeability, while the sulfonyl-piperazine tail improves solubility—a design strategy also observed in and .
Key Research Findings
- Synthetic Routes : Analogous compounds (e.g., ) are synthesized via nucleophilic substitution (e.g., coupling benzoyl chlorides with sulfonamides) or cyclization reactions, often requiring reflux conditions and chromatographic purification .
- For example, ML364 () is a reported inhibitor of USP2-associated pathways .
Critical Analysis of Structural and Functional Divergence
- Piperazine vs.
- Trifluoromethyl Positioning : The para-trifluoromethyl group in the target compound may confer greater steric and electronic effects than meta-substituted analogs (e.g., ), influencing receptor binding .
- Sulfonamide vs. Sulfonate Linkages : Sulfonamide linkages (e.g., ) are less polar than sulfonate esters, affecting bioavailability and tissue penetration .
Preparation Methods
N-Acylation of 4-(Trifluoromethyl)aniline
A common method involves reacting 4-(trifluoromethyl)aniline with pivaloyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. For example, a 98% yield of N-(4-trifluoromethylphenyl)-2,2-dimethylpropanamide was achieved by dropwise addition of pivaloyl chloride to a cooled (0°C) mixture of 4-(trifluoromethyl)aniline and TEA in DCM. The reaction proceeds via nucleophilic acyl substitution, with TEA neutralizing HCl byproducts.
Oxidation to 4-(Trifluoromethyl)benzoic Acid
Subsequent hydrolysis of the pivalamide under acidic or basic conditions yields 4-(trifluoromethyl)benzoic acid. For instance, treatment with aqueous NaOH at reflux followed by acidification provides the carboxylic acid in high purity.
Preparation of the 2-[(4-Phenylpiperazin-1-yl)sulfonyl]ethyl Amine
This intermediate is synthesized through a two-step sequence: sulfonation of a primary ethylamine derivative followed by coupling with 4-phenylpiperazine.
Sulfonation of 2-Aminoethyl Sulfonate
Ethylamine derivatives are sulfonated using sulfur trioxide–pyridine complexes or chlorosulfonic acid. In one protocol, 2-aminoethyl sulfonic acid was prepared by reacting ethylenediamine with sulfur trioxide in DCM, yielding a sulfonate intermediate that was subsequently activated as a sulfonyl chloride.
Coupling with 4-Phenylpiperazine
The sulfonyl chloride intermediate is reacted with 4-phenylpiperazine in the presence of a base such as TEA or pyridine. For example, combining equimolar amounts of the sulfonyl chloride and 4-phenylpiperazine in DCM at 0°C–25°C afforded the sulfonamide product in 85–92% yield.
Amide Bond Formation Strategies
Coupling the benzoyl and sulfonylethylamine components is achieved via classical or modern amidation techniques.
Classical Activation with Thionyl Chloride
4-(Trifluoromethyl)benzoic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride, which is then reacted with 2-[(4-phenylpiperazin-1-yl)sulfonyl]ethylamine. This method, while effective, requires careful handling of corrosive reagents and often results in moderate yields (70–75%) due to competing side reactions.
Coupling Reagent-Mediated Amidation
Modern protocols employ coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or propylphosphonic anhydride (T3P). For instance, using T3P in DCM at 80°C enabled a 97% yield of the target amide by activating the carboxylic acid in situ and minimizing racemization.
Table 1: Comparison of Amidation Methods
| Method | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Thionyl Chloride | SOCl₂ | DCM | 0–25°C | 70–75 |
| T3P-Mediated | T3P | DCM | 80°C | 97 |
| EDC/HOBt | EDC, HOBt | DMF | 25°C | 85 |
One-Pot and Catalytic Approaches
Recent advances focus on streamlining synthesis through one-pot reactions and catalytic systems.
Superbase-Mediated Cyclization
A NaOH/DMSO system enabled the direct coupling of amidoximes and esters at room temperature, forming 1,2,4-oxadiazole intermediates that were further functionalized. While this method reduces purification steps, yields vary widely (11–90%) depending on substituent electronic effects.
Platinum-Catalyzed Cycloaddition
Platinum(IV) catalysts facilitate 1,3-dipolar cycloaddition of nitrile oxides with nitriles, offering a pathway to oxadiazole cores under mild conditions. However, high catalyst costs and poor solubility limit scalability.
Challenges and Optimization Strategies
Q & A
Basic Research Questions
What are the established synthetic routes for N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}-4-(trifluoromethyl)benzamide, and what key reaction conditions influence yield?
The synthesis typically involves a multi-step process:
- Step 1: Formation of the 4-phenylpiperazine sulfonamide intermediate via sulfonylation of 4-phenylpiperazine with a sulfonyl chloride derivative.
- Step 2: Coupling the sulfonylated intermediate with 4-(trifluoromethyl)benzoyl chloride under basic conditions (e.g., triethylamine) to form the benzamide moiety .
Key conditions: - Temperature control (room temperature to reflux) during coupling to prevent decomposition.
- Use of anhydrous solvents (e.g., acetonitrile, dichloromethane) to avoid hydrolysis of reactive intermediates .
What spectroscopic techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the integration of aromatic protons (δ 7.2–8.1 ppm) and the trifluoromethyl group (δ -62 ppm for ¹⁹F NMR) .
- Mass Spectrometry (HR-MS): Validates the molecular ion peak ([M+H]⁺) and fragments corresponding to the sulfonyl-piperazine and benzamide moieties .
- IR Spectroscopy: Identifies characteristic bands for the sulfonyl group (~1350 cm⁻¹) and amide carbonyl (~1650 cm⁻¹) .
What are the primary biological targets and mechanisms of action reported for this compound?
The compound exhibits acetylcholinesterase (AChE) inhibition , increasing synaptic acetylcholine levels by blocking its degradation. This mechanism suggests potential applications in neurodegenerative disorders like Alzheimer’s disease .
Supporting Data:
- IC₅₀ values range from 0.5–2.0 µM in enzyme assays, comparable to donepezil .
- Molecular docking studies highlight interactions with AChE’s catalytic triad (Ser203, His447, Glu334) via the sulfonyl and benzamide groups .
Advanced Research Questions
How can researchers optimize the coupling reaction between the sulfonylated piperazine intermediate and benzoyl derivatives to minimize by-products?
Methodological strategies:
- Base selection: Use sterically hindered bases (e.g., DIPEA) instead of triethylamine to reduce side reactions like N-alkylation .
- Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance reactivity, while low temperatures (0–5°C) suppress hydrolysis of the benzoyl chloride .
- Monitoring: Real-time TLC or HPLC tracking ensures reaction completion before workup, reducing over-reaction by-products .
How should discrepancies in reported acetylcholinesterase inhibition efficacy be addressed in pharmacological studies?
Root-cause analysis:
- Assay variability: Standardize protocols (e.g., Ellman’s method vs. radiometric assays) and control pH/temperature .
- Structural analogs: Compare inhibition data with derivatives (e.g., 3-fluoro or 4-ethoxy substitutions) to identify substituent effects on activity .
- Computational validation: Use molecular dynamics simulations to assess binding stability across experimental conditions .
What strategies are effective in modifying the benzamide moiety to enhance binding affinity while maintaining metabolic stability?
Structure-Activity Relationship (SAR) insights:
- Electron-withdrawing groups: The trifluoromethyl group enhances lipophilicity and metabolic stability by reducing CYP450-mediated oxidation .
- Para-substitutions: Bulky substituents (e.g., phenoxy) at the benzamide’s para position improve AChE binding but may reduce solubility. Balance via hydrophilic groups (e.g., methoxy) on the piperazine ring .
Experimental validation: - Synthesize analogs with systematic substitutions and test in vitro/in vivo for potency and pharmacokinetics .
What in vitro and in vivo models are appropriate for evaluating the neuroprotective potential of this compound?
In vitro models:
- Primary cortical neuron cultures exposed to Aβ₂₅–₃₅ or glutamate to measure neuroprotection via MTT assay .
- SH-SY5Y cells for assessing cholinergic signaling (acetylcholine esterase activity, calcium imaging) .
In vivo models: - Scopolamine-induced memory impairment in rodents (Morris water maze) .
- Transgenic Alzheimer’s mice (e.g., APP/PS1) for long-term efficacy and toxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
